REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([NH:8][C:9](=[O:17])[CH:10]([CH3:16])[C:11]([O:13]CC)=[O:12])[CH:5]=[CH:6][CH:7]=1>C1COCC1>[F:1][C:2]1[CH:3]=[C:4]([NH:8][C:9](=[O:17])[CH:10]([CH3:16])[C:11]([OH:13])=[O:12])[CH:5]=[CH:6][CH:7]=1
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Name
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|
Quantity
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21 g
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Type
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reactant
|
Smiles
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FC=1C=C(C=CC1)NC(C(C(=O)OCC)C)=O
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Name
|
|
Quantity
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80 mL
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Type
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solvent
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Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Prepared
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Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=CC1)NC(C(C(=O)O)C)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |